



# **Application Notes and Protocols: SGC-iMLLT Cellular Thermal Shift Assay (CETSA)**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the target engagement of a compound within a cellular environment. The assay relies on the principle of ligand-induced thermal stabilization of a target protein. Binding of a small molecule, such as **SGC-iMLLT**, to its protein target, MLLT1 (ENL) or MLLT3 (AF9), can increase the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to confirm direct interaction between the compound and its target in living cells or cell lysates. **SGC-iMLLT** is a potent and selective chemical probe for the YEATS domains of MLLT1 and MLLT3, which are components of critical transcriptional regulatory complexes and are implicated in certain cancers.[1] This document provides a detailed protocol for performing a CETSA experiment to validate the engagement of **SGC-iMLLT** with its endogenous targets using a traditional Western blot-based readout.

# Signaling Pathway Context: MLLT1/3 in Transcriptional Regulation

MLLT1 (ENL) and MLLT3 (AF9) are chromatin reader proteins that recognize acetylated and crotonylated lysine residues on histone tails. They are key components of at least two major transcriptional regulatory complexes: the Super Elongation Complex (SEC) and the DOT1L complex (DotCom).

## Methodological & Application





The Super Elongation Complex (SEC) is a multi-subunit complex that plays a crucial role in regulating the processivity of RNA polymerase II (Pol II) during transcription elongation. Key components of the SEC include:

- Scaffolding proteins: AFF1 and AFF4
- Elongation factors: ELL family proteins
- P-TEFb (Positive Transcription Elongation Factor b): Composed of CDK9 and Cyclin T1, which phosphorylates the C-terminal domain of Pol II to promote transcriptional elongation.
- YEATS domain proteins: MLLT1 (ENL) or MLLT3 (AF9)

The DOT1L complex (DotCom) is involved in histone modification, specifically the methylation of histone H3 at lysine 79 (H3K79me). This modification is generally associated with active transcription. MLLT1 and MLLT3 can recruit the DOT1L methyltransferase to specific chromatin regions.

By inhibiting the YEATS domain of MLLT1/3, **SGC-iMLLT** can disrupt the interaction of these proteins with acetylated histones, thereby interfering with the recruitment and function of the SEC and DOT1L complexes at target gene loci.





Click to download full resolution via product page

Caption: MLLT1/3 signaling within SEC and DOT1L complexes.



## **Experimental Design and Workflow**

The CETSA workflow involves treating cells with the compound of interest, subjecting the cells to a heat challenge across a range of temperatures, lysing the cells, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein remaining at each temperature. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.





Click to download full resolution via product page

Caption: **SGC-iMLLT** CETSA experimental workflow diagram.



## **Quantitative Data Summary**

The following tables summarize the expected outcomes and necessary components for an **SGC-iMLLT** CETSA experiment.

Table 1: SGC-iMLLT Target Engagement Profile

| Compound                             | Target(s)                      | Cell Line                       | Assay Type            | Observed<br>Effect                                           | Reference |
|--------------------------------------|--------------------------------|---------------------------------|-----------------------|--------------------------------------------------------------|-----------|
| SGC-iMLLT                            | MLLT1 (ENL),<br>MLLT3 (AF9)    | MV4;11                          | CETSA (Melt<br>Curve) | Dose-dependent thermal stabilization of endogenous MLLT1.    | [1]       |
| SGC-iMLLT                            | MLLT1 (ENL)<br>YEATS<br>Domain | HEK293T<br>(overexpressi<br>on) | HiBiT CETSA           | Rightward shift in the melt curve, indicating stabilization. | [2]       |
| SGC-iMLLT-N<br>(inactive<br>control) | MLLT1 (ENL)                    | MV4;11                          | CETSA (Melt<br>Curve) | No significant thermal stabilization observed.               | [1]       |

Table 2: Example Isothermal Dose-Response (ITDR) CETSA Parameters

This table provides a template for presenting quantitative data from an ITDR-CETSA experiment. Specific EC50 values for **SGC-iMLLT** in ITDR-CETSA are not readily available in the public domain but can be determined using the protocol below.



| Compound  | Target | Cell Line          | Heating<br>Temperature<br>(°C) | EC50 (μM)        |
|-----------|--------|--------------------|--------------------------------|------------------|
| SGC-iMLLT | MLLT1  | MV4;11             | Tagg (e.g., 52°C)              | To be determined |
| SGC-iMLLT | MLLT3  | Relevant cell line | Tagg (e.g., 52°C)              | To be determined |

Note: The optimal heating temperature for ITDR-CETSA should be determined from the melt curve experiment and is typically the temperature at which ~50% of the protein is denatured in the vehicle-treated sample.

# **Detailed Experimental Protocols**

This protocol is adapted for a standard Western blot-based CETSA to detect the engagement of **SGC-iMLLT** with endogenous MLLT1/3.

## **Materials and Reagents**

- Cell Line: MV4;11 (acute myeloid leukemia) or other suitable cell line expressing endogenous MLLT1/3.
- Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Compound: SGC-iMLLT (and inactive control SGC-iMLLT-N), dissolved in DMSO.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Protease Inhibitor Cocktail.
- Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.
- BCA Protein Assay Kit.
- Laemmli Sample Buffer (4x).
- Primary Antibodies: Rabbit anti-MLLT1/ENL, Mouse/Rabbit anti-GAPDH or other loading control.



- Secondary Antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.
- Enhanced Chemiluminescence (ECL) Substrate.
- PVDF or Nitrocellulose Membranes.
- Equipment: Cell culture incubator, centrifuges, thermal cycler, SDS-PAGE and Western blot apparatus, imaging system.

### **Protocol 1: CETSA Melt Curve**

- Cell Culture and Treatment:
  - Culture MV4;11 cells to a density of approximately 1-2 x 106 cells/mL.
  - Treat cells with SGC-iMLLT (e.g., 1 μM, 10 μM) or vehicle (DMSO) for 1-2 hours at 37°C.
- Heat Challenge:
  - Harvest cells by centrifugation (300 x g, 5 min) and wash once with PBS.
  - Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of ~20 x 106 cells/mL.
  - Aliquot 50 μL of the cell suspension into PCR tubes for each temperature point.
  - Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a 37°C control.
  - After heating, cool the samples at room temperature for 3 minutes.
- Cell Lysis:
  - Freeze the cell suspensions in liquid nitrogen or a -80°C freezer.
  - Thaw the samples at room temperature. Repeat the freeze-thaw cycle two more times to ensure complete lysis.
- Separation of Soluble Fraction:



- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant, which contains the soluble protein fraction.

#### Western Blotting:

- Determine the protein concentration of the soluble fractions using a BCA assay.
- Normalize the protein concentrations for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein per well and run the SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody against MLLT1/3 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add ECL substrate.
- Image the blot using a chemiluminescence detector.
- Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal loading.

#### Data Analysis:

- Quantify the band intensities for MLLT1/3 at each temperature.
- Normalize the intensity of each band to the corresponding loading control.
- For each treatment group, plot the normalized band intensity against the temperature to generate the melt curve.



 Compare the melt curve of the SGC-iMLLT-treated samples to the vehicle control. A rightward shift indicates thermal stabilization.

## Protocol 2: Isothermal Dose-Response (ITDR) CETSA

- Cell Culture and Treatment:
  - Prepare a serial dilution of SGC-iMLLT in culture medium (e.g., from 0.01 μM to 30 μM).
  - Treat cells with the different concentrations of SGC-iMLLT or vehicle (DMSO) for 1-2 hours at 37°C.
- Heat Challenge:
  - Harvest and wash the cells as described in Protocol 1.
  - Resuspend the cells in PBS with protease inhibitors.
  - Aliquot the cell suspensions into PCR tubes.
  - Heat all samples at a single, fixed temperature for 3 minutes. This temperature (Tagg)
    should be chosen from the melt curve data (Protocol 1) and should correspond to a point
    where significant, but not complete, protein denaturation occurs in the vehicle-treated
    sample.
  - Include an unheated (37°C) control for each concentration.
- Lysis, Separation, and Western Blotting:
  - Follow steps 3-5 from Protocol 1.
- Data Analysis:
  - Quantify the band intensities for MLLT1/3 for each compound concentration.
  - Normalize the intensities to the loading control.
  - Plot the normalized MLLT1/3 signal against the logarithm of the SGC-iMLLT concentration.



 Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of SGC-iMLLT required to achieve 50% of the maximal stabilizing effect.[3]

### Conclusion

The **SGC-iMLLT** CETSA protocol provides a robust method to verify the direct binding of this chemical probe to its cellular targets, MLLT1 and MLLT3. By demonstrating target engagement in a physiologically relevant context, these experiments are crucial for validating the on-target activity of **SGC-iMLLT** and for interpreting the results of subsequent cellular and in vivo studies. The provided protocols offer a framework for both generating melt curves to observe thermal shifts and performing isothermal dose-response experiments to quantify the potency of target engagement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based ligand discovery for the ENL YEATS domain PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: SGC-iMLLT Cellular Thermal Shift Assay (CETSA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193482#sgc-imllt-cellular-thermal-shift-assay-cetsa-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com